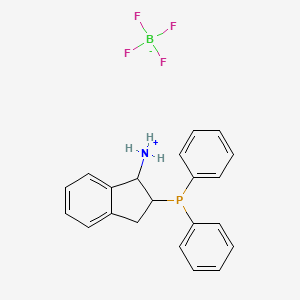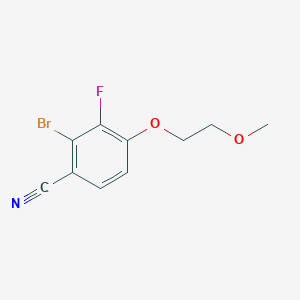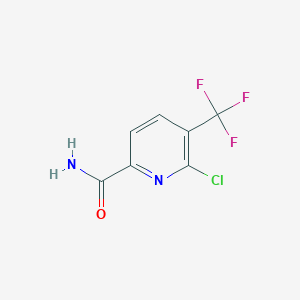![molecular formula C41H36O2P2 B12501743 1,1'-[(6S,8S,13aR)-7,8-Dihydro-6,8-dimethyl-6H-dibenzo[f,h][1,5]dioxonin-1,13-diyl]bis[1,1-diphenylphosphine]](/img/structure/B12501743.png)
1,1'-[(6S,8S,13aR)-7,8-Dihydro-6,8-dimethyl-6H-dibenzo[f,h][1,5]dioxonin-1,13-diyl]bis[1,1-diphenylphosphine]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[17-(diphenylphosphanyl)-9,11-dimethyl-8,12-dioxatricyclo[11400(2),?]heptadeca-1(13),2(7),3,5,14,16-hexaen-3-yl]diphenylphosphane is a complex organic compound that features a unique tricyclic structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [17-(diphenylphosphanyl)-9,11-dimethyl-8,12-dioxatricyclo[11.4.0.0(2),?]heptadeca-1(13),2(7),3,5,14,16-hexaen-3-yl]diphenylphosphane typically involves multi-step organic reactions. Key steps may include:
- Formation of the tricyclic core through cyclization reactions.
- Introduction of the diphenylphosphanyl groups via phosphination reactions.
- Functional group modifications to achieve the final structure.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:
- Use of catalysts to enhance reaction rates.
- Implementation of purification techniques such as chromatography.
- Scale-up processes to produce the compound in large quantities.
Chemical Reactions Analysis
Types of Reactions
[17-(diphenylphosphanyl)-9,11-dimethyl-8,12-dioxatricyclo[11.4.0.0(2),?]heptadeca-1(13),2(7),3,5,14,16-hexaen-3-yl]diphenylphosphane can undergo various chemical reactions, including:
Oxidation: Conversion of phosphanyl groups to phosphine oxides.
Reduction: Reduction of any oxidized functional groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions may include:
- Oxidizing agents such as hydrogen peroxide.
- Reducing agents like lithium aluminum hydride.
- Substitution reagents such as halides or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Chemistry
In chemistry, [17-(diphenylphosphanyl)-9,11-dimethyl-8,12-dioxatricyclo[11.4.0.0(2),?]heptadeca-1(13),2(7),3,5,14,16-hexaen-3-yl]diphenylphosphane can be used as a ligand in coordination chemistry, facilitating the formation of metal complexes.
Biology
In biology, this compound may be explored for its potential as a bioactive molecule, possibly interacting with specific proteins or enzymes.
Medicine
In medicine, research may focus on its potential therapeutic applications, such as anticancer or antimicrobial properties.
Industry
In industry, the compound could be used in the development of advanced materials, such as polymers or catalysts.
Mechanism of Action
The mechanism by which [17-(diphenylphosphanyl)-9,11-dimethyl-8,12-dioxatricyclo[11.4.0.0(2),?]heptadeca-1(13),2(7),3,5,14,16-hexaen-3-yl]diphenylphosphane exerts its effects involves interactions with molecular targets such as enzymes or receptors. The pathways involved may include:
- Binding to metal ions in coordination complexes.
- Inhibition or activation of specific enzymes.
- Modulation of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to [17-(diphenylphosphanyl)-9,11-dimethyl-8,12-dioxatricyclo[11.4.0.0(2),?]heptadeca-1(13),2(7),3,5,14,16-hexaen-3-yl]diphenylphosphane include other phosphanyl-substituted tricyclic compounds and ligands used in coordination chemistry.
Uniqueness
The uniqueness of this compound lies in its specific tricyclic structure and the presence of multiple diphenylphosphanyl groups, which may confer unique chemical and biological properties.
Properties
Molecular Formula |
C41H36O2P2 |
|---|---|
Molecular Weight |
622.7 g/mol |
IUPAC Name |
(17-diphenylphosphanyl-9,11-dimethyl-8,12-dioxatricyclo[11.4.0.02,7]heptadeca-1(13),2(7),3,5,14,16-hexaen-3-yl)-diphenylphosphane |
InChI |
InChI=1S/C41H36O2P2/c1-30-29-31(2)43-37-26-16-28-39(45(34-21-11-5-12-22-34)35-23-13-6-14-24-35)41(37)40-36(42-30)25-15-27-38(40)44(32-17-7-3-8-18-32)33-19-9-4-10-20-33/h3-28,30-31H,29H2,1-2H3 |
InChI Key |
LFTYQEBATLFANJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(OC2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)C5=C(O1)C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{4-[(2,5-dimethylphenyl)sulfamoyl]phenyl}-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B12501675.png)
![4-oxo-3,4,7,8-tetrahydro-6H-pyrrolo[2,1-c][1,4]thiazine-1-carbonitrile 2,2-dioxide](/img/structure/B12501676.png)
![N-(3-Methylphenyl)-5-{[(4-methylphenyl)carbamoyl]amino}-1,2,3-thiadiazole-4-carboxamide](/img/structure/B12501680.png)

![8-{[2-(2,5-dimethylphenoxy)ethyl]sulfanyl}-9H-purin-6-amine](/img/structure/B12501688.png)
methyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12501692.png)

![Ethyl 3-[(diphenylacetyl)amino]-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12501708.png)

![N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-N-(3-methylphenyl)benzenesulfonamide](/img/structure/B12501724.png)
![9-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1H-purin-6-one](/img/structure/B12501729.png)

![2-[(4-Isopropyl-4,5-dihydro-1,3-oxazol-2-yl)methyl]pyridine](/img/structure/B12501737.png)
![2-{[2-(dimethylamino)ethyl]sulfanyl}-3-(4-methoxyphenyl)quinazolin-4(3H)-one](/img/structure/B12501742.png)
